1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone
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Overview
Description
1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group at the 4-position and an ethanone group at the 3-position of the thiadiazole ring
Preparation Methods
The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2,5-thiadiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Agricultural Chemistry: The compound is used in the development of agrochemicals, including pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone can be compared with other thiadiazole derivatives, such as:
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: This compound has a morpholine group instead of an ethanone group, leading to different chemical properties and applications.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Similar to the previous compound, it has a morpholine group and is used in different contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of diverse bioactive molecules and advanced materials.
Properties
Molecular Formula |
C4H3ClN2OS |
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Molecular Weight |
162.60 g/mol |
IUPAC Name |
1-(4-chloro-1,2,5-thiadiazol-3-yl)ethanone |
InChI |
InChI=1S/C4H3ClN2OS/c1-2(8)3-4(5)7-9-6-3/h1H3 |
InChI Key |
NDLJOMHYOQAUES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NSN=C1Cl |
Origin of Product |
United States |
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